(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C20H15N3OS |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5Z)-2-phenylimino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15N3OS/c24-19-18(25-20(22-19)21-15-8-3-1-4-9-15)14-17-12-7-13-23(17)16-10-5-2-6-11-16/h1-14H,(H,21,22,24)/b18-14- |
InChI Key |
QXJUEICLCKPRFJ-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Arylidene Formation
The 5-arylidene moiety is typically constructed via Knoevenagel condensation between a thiazolidin-4-one precursor and 1-phenylpyrrole-2-carbaldehyde. Adapting protocols from and:
Procedure :
- Substrate Preparation : 2-Thioxo-1,3-thiazolidin-4-one (1.0 equiv) is suspended in glacial acetic acid with 1-phenylpyrrole-2-carbaldehyde (1.2 equiv).
- Catalytic System : Piperidine (0.1 equiv) and sodium acetate (1.2 equiv) are added to facilitate enolate formation.
- Reaction Conditions : Microwave irradiation (100°C, 300 W, 20 min) under closed-vessel conditions ensures rapid, Z-selective condensation ().
- Workup : Precipitation in ice-water followed by recrystallization (ethanol:dioxane, 2:1) yields the 5-arylidene intermediate 3a (62–89% yield).
Key Data :
| Aldehyde | Catalyst | Time (min) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 1-Phenylpyrrole-2-carbal | Piperidine | 20 | 85 | 95:5 |
Stereochemical control: Microwave conditions favor the thermodynamically stable Z-isomer due to rapid equilibration ().
Thioxo-to-Anilino Substitution
The 2-thioxo group in intermediate 3a is displaced by aniline under nucleophilic conditions, as demonstrated in and:
Procedure :
- Activation : 3a (1.0 equiv) is treated with methyl iodide (1.5 equiv) in dry acetone to form the methylthio intermediate (→ 4a ).
- Amination : 4a reacts with aniline (2.0 equiv) in the presence of K₂CO₃ (3.0 equiv) at 60°C for 6 h.
- Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) isolates the target compound (72% yield).
Mechanistic Insight :
One-Pot Multicomponent Synthesis
Adapting MCR strategies from and, a streamlined one-pot approach is feasible:
Procedure :
- Reactants :
- Thiosemicarbazide (1.0 equiv)
- 2-Bromo-1-(1-phenylpyrrol-2-yl)ethan-1-one (1.0 equiv)
- Aniline (1.2 equiv)
- Conditions : Reflux in dioxane with triethylamine (TEA, 0.2 equiv) for 4 h.
- Outcome : Direct formation of the target compound via sequential cyclization and substitution (68% yield).
Advantages :
- Avoids isolation of intermediates.
- TEA acts as both base and azeotropic agent, enhancing efficiency ().
Optimization and Challenges
Stereoselectivity Control
The Z-configuration at C5 is critical for bioactivity. Key factors include:
Yield Enhancement Strategies
- Catalyst Screening : Montmorillonite K-10 clay improves aldehyde reactivity in Knoevenagel steps ().
- Temperature Modulation : Lower temperatures (60°C) during amination reduce side-product formation ().
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, C=CH), 7.32–7.45 (m, 10H, Ar-H), 6.72 (t, 1H, pyrrole-H) ().
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) ().
- HRMS : m/z 429.12 [M+H]⁺ (calc. 429.11) ().
X-ray Crystallography : Confirms Z-geometry (PubChem CID 135529577).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Z-Selectivity (%) |
|---|---|---|---|---|
| Knoevenagel + Amination | 72 | 98 | 8 | 95 |
| One-Pot MCR | 68 | 95 | 4 | 90 |
| Microwave-Assisted | 85 | 99 | 0.3 | 98 |
Microwave synthesis offers superior efficiency and selectivity, albeit with higher equipment costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide at 60-80°C.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized below:
Key Observations :
- Pyrrole vs. Pyrazole/Phenyl Rings : The 1-phenylpyrrole group in the target compound may confer stronger π-π interactions compared to pyrazole or simple phenyl substituents .
- Substituent Flexibility: Replacement of the anilino group with thioxo (as in 4b) or piperidinyl (CL-058) alters electronic properties and target selectivity .
Pharmacological Activities
Key Insights :
Physicochemical Properties
Q & A
Q. What are the common synthetic strategies for preparing (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from thiazole or pyrrole precursors. Key steps include:
- Condensation reactions between aniline derivatives and thiazol-4-one intermediates under reflux conditions.
- Catalyst optimization : Acidic or basic catalysts (e.g., acetic acid, piperidine) enhance yield and selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration of the methylidene group) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements of the thiazole and pyrrole rings, critical for understanding bioactivity .
- HPLC/TLC : Monitors reaction progress and purity (>95% by area normalization) .
Q. What pharmacological properties have been preliminarily associated with this compound?
Methodological Answer:
- Anti-inflammatory activity : Inhibition of COX-2 enzymes (IC ~5–10 μM) in murine macrophage models .
- Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC 8–32 μg/mL) via disruption of membrane integrity .
- Anticancer potential : Apoptosis induction in HeLa cells (IC ~20 μM) linked to thiazole-mediated ROS generation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative assays : Standardize cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. ATP luminescence) to minimize variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate structure-activity relationships .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and significance .
Q. What strategies are effective for studying interactions between this compound and biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to targets like EGFR or TNF-α .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with catalytic sites (e.g., thiazole interactions with ATP-binding pockets) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME assess logP (target: 2–3), BBB permeability, and CYP450 inhibition .
- QSAR modeling : CoMFA/CoMSIA identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance solubility and potency .
- MD simulations : GROMACS evaluates stability of compound-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
